CZC24832 is an orally bioavailable and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), featuring an IC50 of 27 nM and an apparent dissociation constant (Kd) of 19 nM[1]. Unlike broad-spectrum kinase inhibitors, CZC24832 was specifically optimized to isolate PI3Kγ-dependent pathways, demonstrating >10-fold selectivity over PI3Kβ and >100-fold selectivity over PI3Kα and PI3Kδ [1]. For procurement professionals and lead researchers, this compound represents a critical chemical probe that combines strict target specificity with established formulation compatibility and in vivo processability. Its pharmacokinetic profile, including 37% oral bioavailability and low systemic clearance, makes it a reliable benchmark material for translating in vitro cellular assays—such as T(H)17 differentiation and neutrophil migration—into robust in vivo inflammatory models [1].
Substituting CZC24832 with generic pan-PI3K inhibitors (e.g., Buparlisib, ZSTK474) or dual PI3Kδ/γ inhibitors (e.g., Duvelisib) introduces severe confounding variables into experimental workflows[1]. Pan-PI3K inhibitors cross-react with PI3Kα and PI3Kβ, triggering off-target metabolic toxicities such as hyperglycemia and interfering with basal cell survival pathways, which obscures the specific immunological data being targeted[1]. Furthermore, dual PI3Kδ/γ inhibitors complicate the isolation of PI3Kγ-specific mechanisms, particularly in T-cell differentiation assays where both isoforms play distinct roles. CZC24832’s strict selectivity profile allows researchers to definitively link phenotypic outcomes—such as the suppression of RORγt and reduction of IL-17—exclusively to PI3Kγ inhibition. Using less selective analogs compromises assay reproducibility and forces researchers to rely on complex, costly genetic knockout models to validate their findings [1].
In comprehensive cell-free biochemical kinase assays, CZC24832 demonstrates strict target specificity, yielding an IC50 of 27 nM for PI3Kγ. When benchmarked against other class I isoforms, it shows an IC50 of >10 µM for PI3Kα and 8.2 µM for PI3Kδ [1]. This >100-fold selectivity differential ensures that experimental readouts are not polluted by PI3Kα-driven metabolic alterations or PI3Kδ-driven B-cell suppression.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
| Target Compound Data | 27 nM (PI3Kγ) |
| Comparator Or Baseline | >10,000 nM (PI3Kα) and 8,200 nM (PI3Kδ) |
| Quantified Difference | >100-fold selectivity for PI3Kγ |
| Conditions | Cell-free biochemical kinase assay |
Procuring a highly selective inhibitor eliminates the need for complex data deconvolution and prevents off-target toxicity in sensitive cellular assays.
Unlike many early-stage chemical probes that require complex intravenous formulations or continuous infusion, CZC24832 is highly processable for in vivo workflows. It achieves a 37% oral bioavailability and a low systemic clearance rate of 0.84 L/h/kg in rodent models when formulated in a simple 0.5% (w/v) carboxymethyl cellulose (CMC) aqueous suspension [1]. This straightforward formulation compatibility drastically simplifies animal dosing protocols.
| Evidence Dimension | Oral bioavailability and clearance |
| Target Compound Data | 37% oral bioavailability; 0.84 L/h/kg clearance |
| Comparator Or Baseline | Standard poorly soluble tool compounds requiring IV PEG/DMSO formulations |
| Quantified Difference | Enables robust oral dosing (10 mg/kg) via simple aqueous CMC suspension |
| Conditions | Male Wistar rats, oral gavage in 0.5% CMC |
High oral bioavailability in a simple aqueous suspension reduces formulation costs and minimizes vehicle-induced toxicity in long-term in vivo studies.
CZC24832 provides highly reproducible inhibition in standard functional cellular assays. In N-formyl-methionine-leucine-phenylalanine (fMLP)-induced neutrophil migration assays, it demonstrates an IC50 of 1.0 µM, and in C5a-induced AKT Ser473 phosphorylation assays, an IC50 of 1.2 µM [1]. This reliable, dose-dependent cellular potency makes it a validated standardized positive control for immunology and chemotaxis workflows.
| Evidence Dimension | Cellular functional inhibition (IC50) |
| Target Compound Data | 1.0 µM (fMLP-induced migration) / 1.2 µM (C5a-induced AKT phosphorylation) |
| Comparator Or Baseline | Unstimulated or vehicle-treated baseline cells |
| Quantified Difference | Complete, dose-dependent blockade of PI3Kγ-mediated chemotaxis |
| Conditions | Human neutrophil migration and cellular phosphorylation assays |
Consistent cellular IC50 values allow assay developers to use this compound as a reliable benchmark for evaluating new anti-inflammatory drug candidates.
A critical procurement advantage of CZC24832 is its ability to replicate genetic knockout phenotypes pharmacologically. In an IL-8-dependent air pouch model, oral administration of 10 mg/kg CZC24832 resulted in an 80% reduction in granulocyte recruitment[1]. This degree of inhibition is quantitatively consistent with the baseline reduction observed in PI3Kγ-null mice, proving that the compound achieves near-complete target engagement in vivo without off-target compensation.
| Evidence Dimension | In vivo granulocyte recruitment inhibition |
| Target Compound Data | 80% reduction (at 10 mg/kg p.o.) |
| Comparator Or Baseline | PI3Kγ-null (knockout) mice baseline |
| Quantified Difference | Chemical inhibition quantitatively matches the genetic knockout suppression level |
| Conditions | IL-8-dependent air pouch model in rodents |
Purchasing this compound allows laboratories to bypass the high costs and time delays associated with breeding PI3Kγ-knockout mouse colonies.
Due to its 37% oral bioavailability and formulation compatibility in simple CMC suspensions, CZC24832 is a validated chemical probe for long-term in vivo studies. It is specifically procured to model the suppression of T(H)17 cell differentiation and granulocyte recruitment in rodent models of rheumatoid arthritis, multiple sclerosis (EAE), and asthma, effectively replacing the need for costly PI3Kγ-knockout transgenic mice[1].
With its >100-fold selectivity for PI3Kγ over PI3Kα and PI3Kδ, CZC24832 serves as a critical negative/positive control in multiplexed chemoproteomics and high-throughput screening (HTS) assays. Assay developers procure this compound to calibrate screening platforms and ensure that new drug candidates are accurately evaluated for off-target lipid kinase binding [1].
CZC24832’s reproducible cellular potency (IC50 ~ 1.0 µM) makes it a staple reagent for in vitro immunology workflows. It is routinely used to block fMLP- or C5a-induced neutrophil migration and AKT Ser473 phosphorylation, providing a reliable baseline for evaluating the efficacy of novel anti-inflammatory compounds or investigating GPCR-mediated immune cell activation [1].